molecular formula C13H10BrN3O5S B2648665 5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-73-3

5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2648665
CAS No.: 536722-73-3
M. Wt: 400.2
InChI Key: DZYDYDBFHMUVBU-UHFFFAOYSA-N
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Description

5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide is a chemical compound with the molecular formula C13H10BrN3O5S . It has an average mass of 400.205 Da and a monoisotopic mass of 398.952454 Da .

Scientific Research Applications

Antiprotozoal Applications

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from similar structural frameworks, have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Antibacterial Activities

  • Functionalized N-(4-Bromophenyl)furan-2-carboxamides have demonstrated effective in vitro antibacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational docking studies and MD simulations supported these findings, highlighting their potential as antibacterial compounds (Siddiqa et al., 2022).

Synthesis Methodologies

  • The synthesis of deuterium-labeled compounds involving furan derivatives indicates the versatility of these compounds in labeling studies, which is crucial for tracing and studying biological and chemical processes (Stephens et al., 2001).
  • A study on the synthesis of furan-2-carboxamides via Suzuki-Miyaura cross-coupling demonstrates the importance of these compounds in synthetic chemistry, offering pathways to novel structures with potential biological activities (Binzet et al., 2009).

Properties

IUPAC Name

5-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O5S/c1-21-9-3-2-7(6-8(9)17(19)20)15-13(23)16-12(18)10-4-5-11(14)22-10/h2-6H,1H3,(H2,15,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYDYDBFHMUVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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